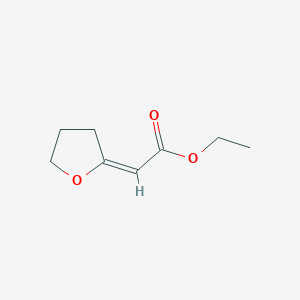

Ethyl E-(dihydrofuran-2-ylidene)acetate

Description

Contextualization within Heterocyclic Chemistry and Unsaturated Lactone Systems

Ethyl E-(dihydrofuran-2-ylidene)acetate, with the chemical formula C₈H₁₂O₃, belongs to the class of five-membered oxygen-containing heterocycles known as dihydrofurans. rsc.org The dihydrofuran moiety is a common structural motif in a plethora of natural products and biologically active compounds, contributing to their diverse pharmacological properties. researchgate.netresearchgate.net The molecule can also be viewed as an unsaturated γ-lactone derivative, where the endocyclic oxygen is part of the ester functionality. Unsaturated lactones are significant pharmacophores and are key intermediates in the synthesis of complex natural products. researchgate.net

The defining feature of this compound is the exocyclic double bond, which is conjugated with the ester group, creating an electron-deficient π-system. The geometry of this double bond is designated as E, indicating that the higher priority groups on each carbon of the double bond are on opposite sides. This specific stereochemistry can have a significant influence on the molecule's reactivity and the stereochemical outcome of its reactions.

| Property | Value |

| Chemical Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| CAS Number | 99054-37-2 |

| IUPAC Name | ethyl (2E)-(dihydrofuran-2-ylidene)acetate |

Strategic Importance of Exocyclic Enol Ethers and Ylidene Acetates in Modern Synthetic Design

The strategic importance of this compound in modern synthetic design stems from the versatile reactivity of its constituent functional groups: the exocyclic enol ether and the ylidene acetate (B1210297).

Exocyclic Enol Ethers: The exocyclic enol ether moiety is an electron-rich alkene, making it susceptible to attack by various electrophiles. This functionality can participate in a range of chemical transformations, including:

Cycloaddition Reactions: Exocyclic enol ethers are valuable dienophiles in Diels-Alder reactions and can participate in other cycloadditions, such as [3+2] cycloadditions, to construct complex polycyclic systems, including spiroketals. acs.org

Michael Additions: The electron-rich nature of the enol ether can be exploited in conjugate addition reactions, where it acts as a nucleophile.

Ring-Opening Metathesis Polymerization (ROMP): Cyclic enol ethers have been shown to be effective monomers in ROMP, leading to the formation of degradable polymers. nih.gov

Ylidene Acetates: The ylidene acetate portion of the molecule, an α,β-unsaturated ester, is a classic Michael acceptor. This electrophilic character allows for the addition of a wide array of nucleophiles to the β-position of the double bond. This reactivity is fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds. The ylidene functionality, where a double bond is exocyclic to a ring, is a common feature in many organic compounds. wikipedia.org

The combination of these two reactive moieties in a single molecule allows for tandem or sequential reactions, providing a powerful tool for the rapid construction of molecular complexity from a relatively simple starting material.

Overview of Current Research Trajectories for this compound

While specific and extensive research focused solely on this compound is not widely documented in recent literature, its structural motifs are central to several active areas of synthetic chemistry research. Current research trajectories involving similar dihydrofuran and ylidene acetate systems suggest potential applications for the title compound in the following areas:

Synthesis of Substituted Dihydrofurans and Tetrahydrofurans: The development of new methodologies for the synthesis of functionalized dihydrofuran and tetrahydrofuran (B95107) rings is an ongoing area of research due to the prevalence of these motifs in natural products. rsc.orgresearchgate.net this compound could serve as a key intermediate in the synthesis of more complex and substituted furan-containing molecules.

Domino and Tandem Reactions: The dual reactivity of the molecule makes it an ideal candidate for the development of novel tandem reactions. For instance, a Michael addition to the ylidene acetate could be followed by a reaction at the enol ether moiety, allowing for the efficient construction of intricate molecular frameworks in a single synthetic operation. researchgate.net

Asymmetric Catalysis: The development of enantioselective transformations involving exocyclic enol ethers and ylidene acetates is a major focus in modern organic synthesis. Chiral catalysts could be employed to control the stereochemistry of additions to the double bond, leading to the synthesis of enantiomerically enriched products. acs.org

Natural Product Synthesis: Given that the dihydrofuran core is present in many natural products, this compound represents a potential starting material for the total synthesis of such compounds. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

ethyl (2E)-2-(oxolan-2-ylidene)acetate |

InChI |

InChI=1S/C8H12O3/c1-2-10-8(9)6-7-4-3-5-11-7/h6H,2-5H2,1H3/b7-6+ |

InChI Key |

FWALKMNFOWCSQI-VOTSOKGWSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/1\CCCO1 |

Canonical SMILES |

CCOC(=O)C=C1CCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl E Dihydrofuran 2 Ylidene Acetate and Structural Analogues

Direct Synthesis of Ethyl E-(dihydrofuran-2-ylidene)acetate

The direct synthesis of this compound has been effectively achieved through intramolecular carboalkoxylation reactions. This approach involves the cyclization of a linear substrate containing both an alkyne and an alcohol functionality, catalyzed by a transition metal complex.

Intramolecular Carboalkoxylation Approaches

Platinum-catalyzed intramolecular carboalkoxylation has emerged as a powerful tool for the synthesis of multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates. This method utilizes the ability of platinum catalysts to activate the alkyne group towards nucleophilic attack by the hydroxyl group within the same molecule.

The efficiency and selectivity of the intramolecular carboalkoxylation are highly dependent on the nature of the platinum catalyst system. Research has shown that a combination of a platinum(II) source, such as platinum(II) chloride (PtCl₂), and an olefin co-catalyst is effective for this transformation. Dimeric platinum(II) species like PtCl₂ are often stable but less reactive. Olefins, such as 1-hexene (B165129) or cyclooctadiene (COD), are believed to coordinate to the platinum center, breaking the dimer into a more reactive monomeric species. youtube.com This monomeric platinum-olefin complex is then capable of activating the alkyne for the subsequent cyclization.

The optimization of the catalyst system involves screening various platinum sources and olefin co-catalysts to achieve the highest yield of the desired dihydrofuran product. For instance, the cyclization of 6-(1-alkoxyethyl)hex-2-ynoates to yield the corresponding 2-(dihydrofuran-2(3H)-ylidene)acetates has been successfully accomplished in good to high yields using a platinum-olefin catalyst system. wikipedia.org

A critical aspect of the synthesis of this compound is the control of regio- and stereoselectivity, particularly the geometry of the exocyclic double bond (Z/E isomerism). In the platinum-catalyzed cyclization of 6-(1-alkoxyethyl)hex-2-ynoates, the electronic properties of the ester group on the alkyne have been found to exert significant control over the Z/E selectivity of the resulting product. wikipedia.org

Specifically, the use of an electron-withdrawing 2,2,2-trichloroethyl ester as the alkoxy group on the starting material leads predominantly to the Z-isomer of the dihydrofuran-2(3H)-ylidene)acetate. youtube.com Conversely, employing a phenyl ester, which is less electron-withdrawing, favors the formation of the E-isomer. youtube.com This demonstrates that careful selection of the ester substituent provides a handle to control the stereochemical outcome of the cyclization.

Below is a data table summarizing the effect of the ester group on the Z/E selectivity in the synthesis of multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates.

| Ester Group (R) | Predominant Isomer | Reference |

| 2,2,2-trichloroethyl | Z | youtube.com |

| Phenyl | E | youtube.com |

Mechanistic Investigations of Cyclization Strategies to Dihydrofuran-2(3H)-ylidene Acetates

The proposed mechanism for the platinum-catalyzed intramolecular carboalkoxylation involves several key steps. Initially, the platinum-olefin catalyst activates the alkyne functionality of the substrate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the activated alkyne. This cyclization can proceed via different modes, such as 5-exo-dig or 6-endo-dig, depending on the substrate structure and reaction conditions. For the formation of the five-membered dihydrofuran ring, a 5-exo-dig cyclization is the key pathway. Following the cyclization, a protonolysis step releases the product and regenerates the active platinum catalyst, allowing it to re-enter the catalytic cycle. The stereochemistry of the final product is determined during the cyclization and subsequent isomerization steps, which are influenced by the electronic nature of the substituents.

Precursor-Based Synthetic Routes

An alternative approach to the synthesis of this compound involves the construction of the ylidene functionality from a pre-formed dihydrofuran ring or a suitable precursor.

Utilization of Ethyl Cyanoacetate (B8463686) Derivatives in Ylidene Formation

The Knoevenagel condensation is a classic method for the formation of a carbon-carbon double bond by the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.org Ethyl cyanoacetate is a commonly used active methylene compound due to the electron-withdrawing nature of both the nitrile and the ester groups, which increases the acidity of the adjacent methylene protons. scielo.org.mx

In the context of synthesizing this compound, a plausible precursor-based route involves the Knoevenagel condensation of γ-butyrolactone (tetrahydrofuran-2-one) with ethyl cyanoacetate. In this proposed reaction, a base would deprotonate the ethyl cyanoacetate to form a resonance-stabilized carbanion. This carbanion would then act as a nucleophile, attacking the electrophilic carbonyl carbon of γ-butyrolactone. The subsequent elimination of water from the addition product would lead to the formation of the exocyclic double bond, yielding ethyl (dihydrofuran-2-ylidene)cyanoacetate. To obtain the target compound, this compound, a subsequent decyanation step would be necessary. While this specific transformation is not extensively detailed in the provided literature, the principles of the Knoevenagel condensation are well-established for a wide range of carbonyl compounds and active methylene partners. organicreactions.orgmychemblog.com The reaction conditions, such as the choice of base and solvent, would be critical in achieving a successful condensation with the lactone substrate.

Condensation and Related Reactions Involving Activated Methylene Compounds

Condensation reactions involving activated methylene compounds are a cornerstone in the synthesis of carbon-carbon double bonds, such as the exocyclic ylidene moiety in the target molecule. The Knoevenagel condensation, a classic example, involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (e.g., malonic esters, ethyl acetoacetate (B1235776), or ethyl cyanoacetate) in the presence of a weak base. scirp.orgmdpi.com

This strategy has been effectively employed to synthesize precursors and analogues. For instance, various ethyl arylidenecyanoacetates are prepared through the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate. scirp.org In a green chemistry approach, the condensation between 5-hydroxymethylfurfural (B1680220) (5-HMF) derivatives and active methylene compounds like ethyl cyanoacetate has been achieved under solvent-free conditions using biogenic carbonates as catalysts. mdpi.com

A direct and highly relevant synthesis involves the cyclization of a 1,3-dicarbonyl dianion with a suitable 1,4-dielectrophile. The reaction of the dilithiated dianion of ethyl acetoacetate with 1,4-dibromobut-2-ene yields ethyl (5-vinyldihydrofuran-2(3H)-ylidene)acetate, a structural analogue of the target compound. researchgate.net This method directly establishes the dihydrofuran-2-ylidene acetate (B1210297) core. Subsequent hydrogenation of the vinyl group and the exocyclic double bond can then produce the corresponding saturated (tetrahydrofuran-2-yl)acetate. researchgate.net

These methods highlight the utility of activated methylene compounds in forming the crucial exocyclic double bond and building the heterocyclic ring system.

Table 1: Examples of Condensation Reactions for Dihydrofuran-2-ylidene Acetate Precursors and Analogues This table is interactive. Click on the headers to sort.

| Activated Methylene Compound | Electrophile/Reaction Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate (dianion) | 1,4-Dibromobut-2-ene | n-BuLi, THF | Ethyl (5-vinyldihydrofuran-2(3H)-ylidene)acetate | researchgate.net |

| Ethyl cyanoacetate | 5-Hydroxymethylfurfural (5-HMF) | Biogenic Ca:Ba Carbonates | (E)-ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate | mdpi.com |

Multi-Component Reaction Approaches for Related Furan (B31954) Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles are widely applied to construct related furan and other heterocyclic structures.

A powerful MCR strategy is the domino Knoevenagel-hetero-Diels-Alder reaction. iupac.org In this process, an aldehyde condenses with a 1,3-dicarbonyl compound to form a 1-oxa-1,3-butadiene intermediate, which then undergoes an intramolecular or intermolecular hetero-Diels-Alder reaction with a dienophile to create complex heterocyclic systems like dihydropyrans. iupac.org This highlights how MCRs can rapidly build molecular complexity from simple precursors.

Other notable MCRs that build heterocyclic cores include:

Hantzsch Pyrrole Synthesis: A three-component reaction between a primary amine, a β-dicarbonyl compound, and an α-halo-ketone or aldehyde. nih.gov

Biginelli Reaction: An acid-catalyzed three-component reaction between a β-ketoester (like ethyl acetoacetate), an aldehyde, and urea (B33335) to form dihydropyrimidinones. iau.ir

Povarov Reaction: This reaction can be performed as a three-component process involving an aniline, an aldehyde, and an electron-rich olefin to generate tetrahydroquinolines. researchgate.net

Catalytic Protocols in Dihydrofuran-2-ylidene Acetate Synthesis

Catalysis is pivotal in modern organic synthesis, offering efficient, selective, and milder reaction conditions. The synthesis of dihydrofuran-2-ylidene acetates has benefited immensely from the development of various catalytic systems, including those based on transition metals and organocatalysts.

Transition Metal-Catalyzed Transformations (e.g., Palladium, Copper, Gold)

Transition metals are powerful catalysts for a wide array of transformations, including cyclization and cross-coupling reactions crucial for heterocycle synthesis. nih.govresearchgate.net

Platinum Catalysis: A highly effective method for synthesizing multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates involves the intramolecular carboalkoxylation of 6-(1-alkoxyethyl)hex-2-ynoates. nih.gov This reaction, catalyzed by a platinum-olefin system, proceeds in good to high yields. A key finding is that the Z/E selectivity of the exocyclic double bond can be controlled by the electronic properties of the ester group. nih.gov For example, a 2,2,2-trichloroethyl ester favors the Z isomer, whereas a phenyl ester leads to the E isomer. nih.gov

Palladium Catalysis: Palladium catalysts are widely used for C-C and C-O bond formation. The Heck reaction, for instance, can couple cyclic olefins like 2,3-dihydrofuran (B140613) with aryl or vinyl halides. organic-chemistry.org Furthermore, palladium-catalyzed cyclization of buta-1,2,3-trienyl carbinol intermediates with aryl halides has been used to generate polysubstituted furans. researchgate.net

Gold Catalysis: Gold catalysts are particularly effective in activating alkynes toward nucleophilic attack. The intramolecular hydroalkoxylation of hydroxyallenic esters, catalyzed by a Ph₃PAuCl/AgOTf system, selectively produces 2,5-dihydrofurans via a 5-endo cyclization. organic-chemistry.org Gold(III) bromide has also been used to catalyze the cycloisomerization of 2-alkynylcycloalk-2-enols to form fused furan structures. organic-chemistry.org

Copper Catalysis: Copper catalysts are valuable for synthesizing furans. CuI-catalyzed cycloisomerization of alkynyl ketones is a mild and efficient method for producing 2,5-disubstituted furans. researchgate.net Another approach involves the copper-mediated annulation of alkyl ketones and β-nitrostyrenes to regioselectively form multisubstituted furan derivatives. organic-chemistry.org

Table 2: Selected Transition Metal-Catalyzed Syntheses of Dihydrofurans and Furans This table is interactive. Click on the headers to sort.

| Metal Catalyst | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Platinum (PtCl₂) | Intramolecular Carboalkoxylation | 6-(1-Alkoxyethyl)hex-2-ynoate | 2-(Dihydrofuran-2(3H)-ylidene)acetate | nih.gov |

| Palladium (Pd) | Heck Reaction | 2,3-Dihydrofuran + Aryl Bromide | 2-Aryl-2,3-dihydrofuran | organic-chemistry.org |

| Gold (Au) | Hydroalkoxylation/Cyclization | Hydroxyallenic Ester | 2,5-Dihydrofuran (B41785) | organic-chemistry.org |

Organocatalytic Systems for Stereocontrol and Efficiency

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing access to enantiomerically enriched molecules without the need for toxic or expensive metals. For the synthesis of chiral dihydrofurans, bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously have proven highly effective. metu.edu.tr

A notable example is the asymmetric organocatalytic domino Michael-S_N2 reaction between α-bromonitroalkenes and 1,3-dicarbonyl compounds. metu.edu.tr This reaction, catalyzed by a bifunctional quinine-derived squaramide, provides access to enantiomerically enriched 2,3-dihydrofuran derivatives. The catalyst's squaramide moiety activates the electrophile through hydrogen bonding, while the basic quinuclidine (B89598) moiety activates the nucleophile, leading to highly diastereoselective products with good enantioselectivities (up to 97% ee) in short reaction times at room temperature. metu.edu.tr Similarly, chiral thiourea (B124793) catalysts have been employed in the asymmetric cascade synthesis of 2,3-dihydrobenzofurans. researchgate.net These systems demonstrate the power of organocatalysis in achieving high levels of stereocontrol and efficiency in the construction of complex heterocyclic frameworks. metu.edu.tr

Metal-Free Approaches for Ylidene Amination and Related Reactions

While transition metals offer powerful catalytic pathways, metal-free synthetic methods are increasingly sought after to improve the environmental and economic profile of chemical processes. Several metal-free strategies have been developed for the synthesis of dihydrofurans and for the functionalization of related ylidenes.

One approach involves the use of a strong base like sodium hydride (NaH) to deprotonate a suitable precursor, followed by reaction with an electrophile. For example, dihydrofuran derivatives can be synthesized by treating a precursor with NaH and then adding propargyl bromide to initiate cyclization. rsc.org A metal-free method for the amination of ylidene structures has also been reported using a hypervalent iodine reagent, acetoxy((4-methyl)-N-tosylbenzenesulfonamidyl)iodosobenzene, which avoids the use of metal catalysts entirely. rsc.org

Furthermore, a transition-metal-free synthesis of 2,5-diaryl furans has been achieved through a sequential oxidation/dehydration of 1,3-dienes, which can be performed using continuous-flow technology to avoid isolating unstable intermediates. nih.gov Tandem reactions, such as a Bu₃P-mediated acylation-intramolecular Wittig reaction, also provide a metal-free route to functionalized furans. organic-chemistry.org

Advanced Synthetic Strategies and Domino Reactions

Domino reactions, also known as cascade or tandem reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. iupac.org These strategies are highly efficient, allowing for the rapid construction of complex molecules from simple starting materials in a single pot.

The synthesis of dihydrofuran rings is well-suited to domino strategies. An organocatalytic domino Michael-S_N2 reaction, as described previously, is a prime example where a single catalyst orchestrates two sequential bond-forming events to build the 2,3-dihydrofuran core with high stereocontrol. metu.edu.tr

Another advanced strategy involves a tandem inverse electron demand Diels-Alder (iEDDA) / retro-Diels-Alder (rDA) sequence. acs.org In this method, a 7-oxa-norbornadiene (formed from a Diels-Alder reaction between furan and an activated alkyne) reacts with a tetrazine. This triggers a cascade of cycloaddition and cycloreversion (retro-Diels-Alder) reactions, ultimately transferring the substituents from the initial alkyne to the β-positions of the furan ring. acs.org

A multi-step, one-pot strategy combining different reaction types has also been demonstrated for the synthesis of related saturated systems. A 'cyclization/hydrogenation/enzymatic kinetic resolution' sequence starts with the cyclization of dilithiated ethyl acetoacetate to form a dihydrofuran-2-ylidene acetate derivative, which is then hydrogenated and resolved in subsequent steps to yield chiral (tetrahydrofuran-2-yl)acetates. researchgate.net These advanced strategies exemplify the move towards more sophisticated and efficient syntheses of complex heterocyclic molecules.

Tandem and Cascade Processes Leading to Complex Dihydrofuran-2-ylidene Frameworks

Tandem and cascade reactions offer an elegant and efficient approach to constructing complex molecular architectures from simple precursors in a single operation, minimizing waste and improving atom economy. Several such strategies have been developed for the synthesis of dihydrofuran rings and related structures.

One notable example involves a palladium-catalyzed cascade reaction that merges a cyclization/coupling of α-propargylic-β-ketoesters with (hetero)aryl halides, followed by an unprecedented oxidative aromatization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form highly substituted 2-vinyl-furans. nih.gov While this method leads to a furan rather than a dihydrofuran, the initial cyclization to a 2-benzylidene-dihydrofuran intermediate is a key step that could potentially be intercepted to yield structures related to the target compound. nih.gov

Another relevant cascade process is the synthesis of (E)-2-alkylidenecyclobutanols from the reaction of 1,1,1-trichloroalkanes with α,β-unsaturated ketones, catalyzed by a combination of chromium(II) chloride and copper(I) cyanide. nih.gov This reaction proceeds through a unique annulation process to furnish (E)-selective exocyclic double bonds, a structural feature also present in this compound. nih.gov Although this method yields a cyclobutanol (B46151) ring, the principles of controlling the exocyclic alkene geometry via a cascade process are highly relevant.

Furthermore, base-controlled formal [3+2] cycloaddition of 1,3-dicarbonyl compounds to enones, mediated by iodine, allows for the selective synthesis of highly functionalized dihydrofurans. researchgate.net By tuning the base (e.g., DMAP or DBU), the reaction can be directed towards either dihydrofuran or furan products. This approach highlights the potential for controlling the final structure through careful selection of reaction conditions in a cascade sequence.

A one-pot, four-component reaction has been developed for the synthesis of trans-dihydrothiophene ureidoformamide derivatives from aromatic aldehydes, malononitrile, 1,3-thiazolidinedione, and ethyl glycinate (B8599266) hydrochloride. researchgate.net This tandem reaction, proceeding in the presence of triethylamine, demonstrates the power of multi-component reactions to rapidly build complex heterocyclic systems. researchgate.net While this example leads to a dihydrothiophene, the concept of a multi-component cascade is applicable to the synthesis of other heterocycles, including dihydrofurans.

The cyclization of dilithiated ethyl acetoacetate with 1,4-dibromobut-2-ene is a more direct, albeit not a cascade, route to a related structure, (5-vinyldihydrofuran-2(3H)-ylidene)acetate, which can be obtained as a mixture of E/Z isomers. researchgate.net Subsequent hydrogenation can then yield the corresponding saturated tetrahydrofuran-2-yl)acetate. researchgate.net

Table 1: Examples of Tandem and Cascade Reactions for Dihydrofuran and Related Frameworks

| Reaction Type | Starting Materials | Catalyst/Reagent | Product Type | Key Features |

| Pd-Catalyzed Cyclization/Coupling/Oxidative Aromatization | α-Propargylic-β-ketoesters, (Hetero)aryl halides | Pd catalyst, DDQ | 2-Vinyl-furans | One-pot cascade to highly substituted furans via a dihydrofuran intermediate. nih.gov |

| Cr/Cu-Catalyzed Cascade Annulation | 1,1,1-Trichloroalkanes, α,β-Unsaturated ketones | CrCl₂, CuCN | (E)-2-Alkylidenecyclobutanols | Forms (E)-selective exocyclic double bonds. nih.gov |

| Base-Controlled [3+2] Cycloaddition | 1,3-Dicarbonyl compounds, Enones | I₂, DMAP/DBU | Dihydrofurans/Furans | Selectivity controlled by the choice of base. researchgate.net |

| Four-Component Tandem Reaction | Aromatic aldehydes, Malononitrile, 1,3-Thiazolidinedione, Ethyl glycinate hydrochloride | Triethylamine | trans-Dihydrothiophene derivatives | Rapid assembly of complex heterocycles. researchgate.net |

| Cyclization | Dilithiated ethyl acetoacetate, 1,4-Dibromobut-2-ene | LDA | (5-Vinyldihydrofuran-2(3H)-ylidene)acetate | Direct route to a related ylidene-acetate structure. researchgate.net |

Asymmetric Synthesis Approaches to Enantioenriched this compound

The development of enantioselective methods for the synthesis of chiral dihydrofurans is crucial for accessing biologically active molecules. Several strategies have been explored, including the use of chiral catalysts and enzymatic resolutions.

An effective strategy for obtaining enantioenriched 2-alkylidenetetrahydrofurans involves a cyclization followed by enzymatic kinetic resolution. researchgate.net In this approach, racemic 2-alkylidenetetrahydrofurans are prepared, and then one of the enantiomers is selectively hydrolyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to afford the enantioenriched alcohol and the unreacted ester. researchgate.netresearchgate.net This method has been successfully applied to various substituted (tetrahydrofuran-2-ylidene)acetates. researchgate.netresearchgate.net

Another powerful approach is the desymmetrization of prochiral or meso compounds. For instance, a catalytic asymmetric desymmetrization of oxetanes using a chiral Brønsted acid catalyst has been developed for the synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes. nsf.gov This strategy allows for the creation of all-carbon quaternary stereocenters with high enantioselectivity and could be conceptually applied to oxygen-containing heterocycles.

The asymmetric synthesis of 2,3-dihydrofurans has also been achieved through the reaction of β-silyloxy alkylidene carbenes, generated from chiral aminosulfoxonium salts, which undergo an intramolecular 1,5-O,Si-bond insertion. researchgate.net This method provides enantio- and diastereomerically pure 2,3-dihydrofurans.

While not directly applied to the target molecule, the flow chemistry-enabled asymmetric synthesis of cyproterone (B1669671) acetate showcases a chemo-biocatalytic approach that combines enzymatic reactions with metal-catalyzed steps in a continuous flow system to achieve high stereoselectivity. nih.gov Such integrated approaches hold promise for the efficient and enantioselective synthesis of complex molecules like this compound.

Table 2: Asymmetric Synthesis Strategies for Dihydrofuran and Related Scaffolds

| Method | Substrate/Precursor | Catalyst/Reagent | Product | Enantioselectivity (ee) |

| Enzymatic Kinetic Resolution | Racemic (tetrahydrofuran-2-ylidene)acetates | Candida antarctica lipase B (CAL-B) | Enantioenriched alcohol and ester | Up to >99% ee for the unreacted ester. researchgate.net |

| Asymmetric Desymmetrization | Prochiral oxetanes | Chiral Brønsted acid | Chiral tetrahydrothiophenes | Excellent enantioselectivities. nsf.gov |

| Intramolecular Carbene Insertion | Chiral β-silyloxy alkylidene carbenes | Base | Enantio- and diastereomerically pure 2,3-dihydrofurans | High levels of stereocontrol. researchgate.net |

| Chemo-biocatalytic Flow Synthesis | Steroidal precursors | Engineered enzymes, Metal catalysts | Cyproterone acetate | High stereoselectivity. nih.gov |

Chemical Reactivity and Transformation Pathways of Ethyl E Dihydrofuran 2 Ylidene Acetate

Cycloaddition Reactions

The conjugated π-system within the furanone ring and the exocyclic double bond enables Ethyl E-(dihydrofuran-2-ylidene)acetate and related furanones to participate in various cycloaddition reactions, providing pathways to complex heterocyclic and polycyclic scaffolds.

The electron-deficient double bond in butenolides makes them excellent partners for 1,3-dipolar cycloadditions. Reactions with dipolarophiles such as azomethine ylides, which can be generated in situ from imines, provide a powerful method for constructing nitrogen-containing bicyclic systems. For instance, the organocatalyzed [3+2] enantioselective cycloaddition between racemic furan-2(5H)-ones and azomethine ylides (generated from imines) can produce highly functionalized furo[3,4-c]pyrrolidinone adducts. youtube.com These reactions can create up to five contiguous stereocenters in a controlled manner, often with high enantioselectivity. youtube.com The success of this transformation is sometimes enhanced by intramolecular hydrogen bond activation, which helps to control the stereochemical outcome. youtube.com

This reaction class is paired with an efficient kinetic resolution of the starting racemic furanone, yielding the bicyclic product and the unreacted starting material in high enantiomeric purity. youtube.com Theoretical studies using Molecular Electron Density Theory (MEDT) on similar [3+2] cycloadditions (32CA) help in understanding the polar nature of the reaction and predicting the observed regioselectivity. mdpi.com

Another key class of dipolarophiles is diazo compounds, such as ethyl diazoacetate. researchgate.net These reagents are well-known precursors for carbenes, which can react with alkenes to form cyclopropanes, but they also engage directly in [3+2] cycloadditions with suitable dipolarophiles. While specific examples with the title compound are specialized, the general reactivity pattern is a cornerstone of heterocyclic synthesis.

Higher-order cycloadditions, which involve more than 6π electrons, are a sophisticated tool for building medium-sized and polycyclic rings. nih.gov Furanone derivatives, including this compound, can be activated to participate in these transformations. A notable example is the [8+2] cycloaddition between 5-substituted-furan-2(3H)-ones and 8,8-dicyanoheptafulvene. nih.govsemanticscholar.org This reaction is facilitated by a Brønsted base, which deprotonates the furanone at the α-position to generate a dienolate. nih.gov This dienolate acts as the 2π component, reacting with the 8π system of the heptafulvene to yield polycyclic γ-lactone derivatives in a diastereoselective manner. nih.govsemanticscholar.org

The development of catalytic methods, particularly using organocatalysis, has been crucial for controlling the periselectivity and stereoselectivity of these complex reactions. nih.gov Other related higher-order cycloadditions, such as the rhodium-catalyzed [4+2] and gold-catalyzed [4+4] cycloadditions of furan-fused cyclobutanones, further demonstrate the versatility of the furanone core in constructing diverse, densely functionalized lactam-containing heterocycles. wikipedia.org

| Reactants | Catalyst/Base | Cycloaddition Type | Product | Ref. |

| 5-Substituted-furan-2(3H)-one + 8,8-Dicyanoheptafulvene | Brønsted Base (e.g., DBU) | [8+2] | Polycyclic γ-lactone | nih.gov, semanticscholar.org |

| Furan-fused cyclobutanone (B123998) + Imine | Rh(I) complex | [4+2] | Furan-fused lactam | wikipedia.org |

| Furan-fused cyclobutanone + Anthranil | Au(I) complex | [4+4] | Furan-fused eight-membered lactam | wikipedia.org |

The furan (B31954) ring itself can act as a 4π diene component in Diels-Alder reactions. When a dienophile is tethered to the furan ring, an Intramolecular Diels-Alder Furan (IMDAF) reaction can occur, providing a powerful route to complex, bridged oxatricyclic systems. lumenlearning.comyoutube.com These reactions often require thermal conditions or Lewis acid catalysis to proceed efficiently, as the aromaticity of the furan ring must be overcome. lumenlearning.com

Lewis acids such as methylaluminum dichloride are effective in promoting the reaction, often at low temperatures, by coordinating to the dienophile and lowering its LUMO energy. lumenlearning.comyoutube.com This shifts the reaction equilibrium toward the desired cycloadduct. lumenlearning.com The IMDAF reaction exhibits high stereoselectivity, with the stereochemistry of the product being influenced by the geometry of the tether and the dienophile. youtube.com For example, in certain systems, only adducts where the connecting side arm is oriented syn with respect to the oxygen bridge are formed. youtube.com This strategy has been applied to the total synthesis of complex natural products, such as (±)-1,4-epoxycadinane. youtube.com Tandem reactions combining an initial multicomponent reaction like the Ugi reaction with a subsequent IMDAF step have also been developed to rapidly build molecular complexity, leading to structures like furo[2,3-f]isoindoles. libretexts.org

| Catalyst | Substrate Type | Key Outcome | Ref. |

| Methylaluminum dichloride | Furan with 4-carbon tether to enone | Shifts equilibrium to oxatricyclo adduct | lumenlearning.com |

| Florisil | Furan with tether to unsubstituted dienophile | Promotes cyclization at room temperature | youtube.com |

| Bi(OTf)₃ | N-acyliminium intermediate | Diastereoselective formation of alkaloid precursors | nih.gov |

Functionalization and Derivatization of the Ylidene Moiety

The exocyclic double bond in this compound is part of an α,β-unsaturated ester system, making it an activated olefin. This electronic feature is the basis for its most important transformations: additions and isomerizations.

The primary reactivity of the exocyclic double bond is as a Michael acceptor in conjugate additions. youtube.comlumenlearning.comyoutube.comnih.gov This reaction involves the addition of a nucleophile to the β-carbon of the ylidene group (see section 3.2.2 for details).

Isomerization at the double bond is also a key consideration. The Z/E selectivity of the ylidene acetate (B1210297) can be controlled during its synthesis. For example, a platinum-olefin catalyst system used in the intramolecular carboalkoxylation of alkynoates to form dihydrofuran-2-ylidene)acetates showed that the electronic properties of the ester group could direct the stereochemical outcome, with different esters favoring either the Z or E isomer. organic-chemistry.org Furthermore, catalytic asymmetric isomerization of related β,γ-unsaturated butenolides to their α,β-unsaturated counterparts using chiral proton-transfer catalysts highlights that the double bond position is synthetically manipulable.

The electron-withdrawing nature of the adjacent ester and lactone carbonyl groups renders the β-carbon of the exocyclic double bond highly electrophilic. Consequently, its most characteristic reaction is nucleophilic conjugate addition, also known as the Michael addition. lumenlearning.comnih.gov This reaction is a powerful tool for C-C and C-heteroatom bond formation.

A wide variety of soft nucleophiles can add to this activated olefin. libretexts.org These include enolates (in the Michael reaction), amines, thiols, and organometallic reagents like Gilman cuprates. lumenlearning.com The reaction proceeds via the attack of the nucleophile on the β-carbon, generating an enolate intermediate which is then protonated (or trapped with another electrophile) to give the final saturated product. lumenlearning.comyoutube.com

Organocatalysis is frequently employed to achieve high stereoselectivity in these additions. For example, chiral thiourea (B124793) or cinchona alkaloid-derived catalysts can facilitate the highly enantioselective and diastereoselective addition of butenolides to acceptors like nitroolefins and chalcones. researchgate.net These catalysts activate the reactants through hydrogen bonding interactions, controlling the facial selectivity of the nucleophilic attack. nih.gov

| Nucleophile | Acceptor | Catalyst/Conditions | Product Type | Ref. |

| γ-Butenolide | Nitroalkene | Chiral Guanidine | Functionalized γ-butenolide | researchgate.net |

| 2(5H)-Furanone | Chalcone | Chiral Thiourea-Amine | Diastereoselective Michael adduct | nih.gov |

| γ-Butenolide | 4-Nitro-5-styrylisoxazole | Cinchona-based Phase-Transfer Catalyst | Functionalized γ-butenolide | researchgate.net |

| 2-Silyloxyfuran | Azoalkene | Cu(II)-bis(oxazoline) | Fused butyrolactone via cascade | nih.gov |

Electrophilic additions to this electron-poor double bond are much less common and generally require highly reactive electrophiles or specialized reaction conditions.

Transformations of the Dihydrofuran Ring System

The dihydrofuran ring in this compound is susceptible to reactions that disrupt or modify its structure. These transformations include ring-opening and rearrangement reactions, as well as derivatizations that alter the functional groups on the heterocyclic core.

The dihydrofuran moiety can undergo ring-opening under various catalytic conditions, leading to the formation of acyclic or different heterocyclic structures. Lewis acid-catalyzed processes have been shown to be effective for the ring-opening of related dihydrofuran acetals. For instance, the intramolecular benzannulation of 5-(indolyl)2,3-dihydrofuran acetals is initiated by a Lewis acid-catalyzed ring-opening. bldpharm.com This process typically involves hydrolysis of an acetal (B89532) to form an intermediate that facilitates further reaction. bldpharm.com While not directly demonstrated on this compound, this suggests that the ether linkage in the dihydrofuran ring is a potential site for acid-promoted cleavage.

Transition metals can also mediate the ring-opening of dihydrofurans. Cobalt catalysts, for example, have been employed in the highly enantioselective ring-opening of 2,5-dihydrofurans. researchgate.net The proposed mechanism involves the formation of a cobalt vinylidene species that engages in a [2+2]-cycloaddition with the dihydrofuran alkene. researchgate.net Subsequent β-O elimination, assisted by a Lewis acid, leads to the ring-opened product. researchgate.net This methodology highlights a potential pathway for the transformation of the dihydrofuran ring in the title compound into functionalized acyclic structures.

Rearrangement reactions offer another avenue for the structural modification of related heterocyclic systems. Photocatalytic bldpharm.comresearchgate.net-sigmatropic rearrangements of ylides generated from diazo compounds and allylic sulfides have been reported. researchgate.net Although this reaction does not start from a dihydrofuran, it illustrates a fundamental rearrangement pathway that could potentially be accessed from derivatives of this compound.

The table below summarizes selected examples of ring-opening reactions on related dihydrofuran systems.

| Catalyst/Reagent | Substrate | Product Type | Key Features |

| Lewis Acids (e.g., Yb(OTf)₃, Al(OTf)₃) | 5-(Indolyl)2,3-dihydrofuran acetals | 1-Hydroxycarbazole-2-carboxylates | Intramolecular ring-opening benzannulation. bldpharm.com |

| Cobalt/Zinc Catalysts | 2,5-Dihydrofurans | Acyclic organozinc compounds | Asymmetric ring-opening via a metallabicyclic intermediate. researchgate.net |

The derivatization of the dihydrofuran ring itself, without cleavage, is less commonly documented for this specific class of compounds in the provided literature. However, functional group interconversions can occur under certain reaction conditions. For example, during the synthesis of some dihydrofuran acetals, in situ alkene isomerization has been observed, converting a 2,3-dihydrofuran (B140613) into a 2-methylene tetrahydrofuran (B95107). bldpharm.com This indicates that the endocyclic double bond, if present in a precursor or related derivative, can be manipulated. For this compound, which lacks an endocyclic double bond, derivatization would likely target the C-H bonds of the saturated carbons in the ring, though specific examples are not detailed in the provided search results.

Cross-Coupling and Annulation Reactions

The exocyclic double bond of this compound is a prime site for carbon-carbon and carbon-heteroatom bond formation through cross-coupling and annulation reactions. These transformations are pivotal for elaborating the core structure and constructing more complex molecular architectures.

Transition metal catalysis offers a powerful tool for the functionalization of scaffolds like this compound. While direct cross-coupling examples on the title compound are not extensively covered, the reactivity of analogous systems provides significant insight. Palladium- and copper-catalyzed cross-coupling reactions are common for related furanones and other unsaturated esters. For instance, tandem processes involving Pd(0)- and Cu(I)-catalyzed cross-coupling between an alkyne and a (Z)-3-aryl-2-bromopropenoic acid have been used to synthesize (E)-3-[1-(aryl)methylidene]-3H-furan-2-ones. bldpharm.com This highlights the potential for coupling reactions at the exocyclic position of similar systems.

Rhodium(III)-catalyzed C-H functionalization represents another advanced strategy for forming new bonds. researchgate.net Although often applied to aryl or alkenyl C-H bonds in the coupling partner, the principles could be extended to the dihydrofuran ring or the exocyclic alkene of the title compound under appropriate conditions. Furthermore, copper-catalyzed C-S cross-coupling reactions have been developed for aryl and heteroaryl iodides, demonstrating a method for introducing sulfur functionalities that could potentially be adapted. sigmaaldrich.com

The following table presents examples of transition metal-mediated coupling reactions on related heterocyclic structures.

| Catalyst System | Substrates | Product Type | Reaction Type |

| Pd(0)/Cu(I) | 1-Alkyne and (Z)-3-aryl-2-bromopropenoic acid | (E)-3-[1-(Aryl)methylidene]-3H-furan-2-one | Cross-coupling/Intramolecular Oxypalladation bldpharm.com |

| [Cp*RhCl₂]₂/AgSbF₆ | α,β-Unsaturated oxime and ethyl glyoxylate | Furans and Pyrroles | C-H bond functionalization-based annulation researchgate.net |

| CuI/1,10-phenanthroline | Aryl iodides and Potassium thioacetate | Aryl thioacetates | C-S Cross-Coupling sigmaaldrich.com |

Annulation reactions involving the dihydrofuran framework or the exocyclic alkene can lead to the formation of fused heterocyclic systems. A notable example is the Lewis acid-catalyzed intramolecular benzannulation of 5-(indolyl)2,3-dihydrofuran acetals, which proceeds through ring-opening to yield carbazole (B46965) derivatives. bldpharm.com This transformation demonstrates how the dihydrofuran ring can serve as a linchpin in constructing complex polycyclic aromatic systems. bldpharm.com

In a related context, ethyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate, a structurally similar compound, has been utilized as a substrate in phosphine-catalyzed domino sequences to synthesize a variety of spirocyclic benzofuranone scaffolds. sigmaaldrich.comsigmaaldrich.com This showcases the utility of the exocyclic ylidene acetate moiety in participating in cycloaddition reactions to build intricate fused and spirocyclic systems. Thermal rearrangements of more complex systems, such as ethyl 2-(3-arylbenzofuran-2-yl)-2H-azirine-3-carboxylates, can also lead to fused benzofuroazepine structures, indicating the diverse possibilities for annulation based on related heterocyclic precursors. clockss.org

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl E Dihydrofuran 2 Ylidene Acetate

Crystallographic Analysis

Crystallographic analysis is a powerful tool for determining the precise three-dimensional arrangement of atoms in a solid-state material. This provides definitive information on bond lengths, angles, and the absolute and relative stereochemistry of a molecule.

Single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure. For Ethyl E-(dihydrofuran-2-ylidene)acetate, this technique would provide precise coordinates of each atom, confirming the E-configuration of the exocyclic double bond and the relative stereochemistry of any chiral centers.

As of this writing, a search of publicly available crystallographic databases has not yielded a specific single-crystal X-ray structure for this compound. However, analysis of related structures, such as (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate and other acetate (B1210297) derivatives, demonstrates the utility of this technique. nih.govamanote.comamanote.comresearchgate.net For these compounds, X-ray diffraction has been crucial in confirming planar and non-planar moieties and establishing the conformation of ester groups. nih.gov

In the absence of a specific crystal structure for the title compound, the potential for intermolecular interactions can be inferred from its molecular structure. The solid-state organization is dictated by how individual molecules pack together, which is governed by non-covalent interactions.

Hydrogen Bonding: The most significant interaction expected for this compound would be weak C–H···O hydrogen bonds. The carbonyl oxygen of the ester group is a potent hydrogen bond acceptor, capable of interacting with weakly acidic protons from neighboring molecules. Studies on similar ethyl acetate derivatives confirm the prevalence of such interactions in forming supramolecular chains or networks in the crystal lattice. nih.govnih.gov

π-Stacking: The compound lacks aromatic rings, so classical π-stacking interactions are not anticipated.

Quantum chemical calculations and Atoms in Molecules (AIM) analysis on ethyl acetate solutions have shown that C=O∙∙∙H and C-H∙∙∙O interactions are generally weak and electrostatic in nature. nih.gov The crystal packing of related furan-containing molecules is often stabilized by networks of these weak C-H···O interactions, which link molecules into dimers or more extended arrays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR provides fundamental information about the types and numbers of atoms in a molecule. While specific experimental spectra for this compound are not detailed in the available literature, the expected chemical shifts can be predicted based on data from analogous structures like ethyl acetate and various furan (B31954) derivatives. rsc.orgchemicalbook.com

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the protons on the dihydrofuran ring, and the vinylic proton. The chemical shift of the vinylic proton is particularly diagnostic of the double bond's electronic environment.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Vinylic-H | ~5.0 - 5.5 | t | ~2-3 |

| O-CH ₂-CH₃ | ~4.1 - 4.2 | q | ~7.1 |

| Ring-CH ₂ (adjacent to O) | ~4.2 - 4.4 | t | ~7.0 |

| Ring-CH ₂ (allylic) | ~2.8 - 3.0 | dt | ~7.0, ~2-3 |

| O-CH₂-CH ₃ | ~1.2 - 1.3 | t | ~7.1 |

Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃.

Predicted ¹³C NMR Data: The carbon NMR spectrum would confirm the presence of the carbonyl carbon, the two olefinic carbons, the carbons of the dihydrofuran ring, and the ethyl group carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O (Ester) | ~165 - 170 |

| Ring C =C (quaternary) | ~160 - 165 |

| Ring C=C H | ~90 - 95 |

| C H₂ (adjacent to O) | ~68 - 72 |

| O -CH₂-CH₃ | ~59 - 61 |

| Ring C H₂ (allylic) | ~30 - 35 |

| O-CH₂-C H₃ | ~14 - 15 |

Table 2: Predicted ¹³C NMR spectral data for this compound in CDCl₃.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and determining the molecule's connectivity and stereochemistry. utah.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the protons of the ethyl group, and between the vinylic proton and the adjacent allylic methylene (B1212753) protons on the dihydrofuran ring. It would also map the connectivity of the protons within the C4-C5 portion of the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

The vinylic proton to the carbonyl carbon (C=O) and the quaternary olefinic carbon.

The protons of the O-CH₂ group of the ethyl moiety to the carbonyl carbon.

The allylic ring protons to the olefinic carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly connected through bonds. A NOESY or ROESY experiment would be the most direct method to confirm the E-stereochemistry of the exocyclic double bond. A spatial correlation would be expected between the vinylic proton and the protons on the C5 methylene group of the dihydrofuran ring.

Dynamic NMR (DNMR) is used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or rotations around bonds. copernicus.orgnih.gov

For this compound, DNMR could potentially be used to study the rotational barrier around the single bond connecting the double bond to the ester group. Due to conjugation between the double bond and the carbonyl group, this rotation is expected to be somewhat hindered. By acquiring spectra at different temperatures, it might be possible to observe broadening or coalescence of signals, which would allow for the calculation of the activation energy (ΔG‡) for this rotational process. acs.orgacs.org Furthermore, while the dihydrofuran ring is constrained by the double bond, subtle conformational dynamics like ring puckering could also be investigated using these advanced NMR techniques. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound, and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the parent molecular ion, which can be used to deduce its unique elemental composition, distinguishing it from other compounds with the same nominal mass.

For this compound, the molecular formula is C₈H₁₂O₃. finetechnology-ind.com HRMS analysis provides the exact mass of the molecular ion [M]⁺ or a protonated/adduct ion (e.g., [M+H]⁺, [M+Na]⁺), which can be compared against the theoretical value calculated from the isotopic masses of the constituent elements. The calculated exact mass for the neutral molecule is 156.07864 g/mol . guidechem.com This precise measurement is critical for confirming the elemental formula.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂O₃ | finetechnology-ind.com |

| Molecular Weight (Nominal) | 156.18 g/mol | finetechnology-ind.combldpharm.com |

| Exact Mass | 156.078644241 Da | guidechem.com |

| Monoisotopic Mass | 156.078644241 Da | guidechem.com |

Electron Impact (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) which then undergoes a series of fragmentation reactions. The resulting fragmentation pattern is a unique "fingerprint" that reveals key structural motifs within the molecule. While a specific experimental spectrum for this compound is not detailed in available literature, a predictable fragmentation pattern can be inferred based on the known behavior of its constituent functional groups: an α,β-unsaturated ester and a dihydrofuran ring. researchgate.net

Key expected fragmentation pathways include:

α-Cleavage: The primary fragmentation for esters involves the cleavage of the bond adjacent to the carbonyl group. This would lead to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion at m/z 111.

Ring Cleavage of Dihydrofuran: Cyclic ethers undergo characteristic ring-opening fragmentation. nih.govnsf.gov The initial ionization is often localized on the ether oxygen atom. Subsequent β-scission can lead to the loss of small neutral molecules like ethylene (B1197577) (C₂H₄, 28 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the dihydrofuran ring, resulting in various fragment ions. nih.gov

Loss of Ethyl Group: Cleavage of the ethyl group from the ester moiety (loss of •CH₂CH₃, 29 Da) is another plausible pathway.

McLafferty-type Rearrangements: While a classic McLafferty rearrangement requires a γ-hydrogen on the alkyl chain of the ester (which is absent here), other complex rearrangements involving hydrogen transfers from the dihydrofuran ring to the ester functional group could occur, leading to characteristic fragment ions.

| m/z | Predicted Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 156 | [C₈H₁₂O₃]⁺• | Molecular Ion ([M]⁺•) |

| 128 | [M - C₂H₄]⁺• | Loss of ethylene from dihydrofuran ring |

| 111 | [M - •OC₂H₅]⁺ | α-Cleavage at ester group |

| 83 | [C₅H₃O]⁺ | Further fragmentation of m/z 111 |

| 71 | [C₄H₇O]⁺ | Cleavage of the exocyclic double bond and ester group |

| 43 | [C₂H₃O]⁺ | Acylium ion from ester fragmentation |

Vibrational Spectroscopy (IR)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful, non-destructive technique for identifying the functional groups present in a molecule. capes.gov.br Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), corresponding to the energy required to induce a specific bond vibration (e.g., stretching or bending).

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features. The most prominent peaks would arise from the α,β-unsaturated ester and the cyclic ether functionalities. msu.edu

C=O Stretch: The carbonyl (C=O) stretching vibration of the ester group is typically one of the strongest absorptions in the IR spectrum. For an α,β-unsaturated ester, this band is expected to appear at a lower wavenumber (around 1715-1730 cm⁻¹) compared to a saturated ester (1735-1750 cm⁻¹) due to the resonance effect of the conjugated C=C double bond, which slightly weakens the C=O bond.

C=C Stretch: The stretching vibration of the exocyclic carbon-carbon double bond (C=C) conjugated with the carbonyl group will give rise to a moderate absorption in the range of 1620-1640 cm⁻¹.

C-O Stretches: The spectrum will feature two distinct C-O stretching vibrations. The C-O-C stretch of the ester group will appear as a strong band between 1250-1300 cm⁻¹. The C-O-C asymmetric stretch of the dihydrofuran ring is expected in the 1070-1150 cm⁻¹ region.

C-H Stretches: Absorptions due to C-H stretching vibrations from the ethyl group and the dihydrofuran ring will be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 2980 | Medium-Strong |

| C=O Stretch | α,β-Unsaturated Ester | 1715 - 1730 | Strong |

| C=C Stretch | Conjugated Alkene | 1620 - 1640 | Medium |

| C-O Stretch | Ester (C-O-C) | 1250 - 1300 | Strong |

| C-O Stretch | Cyclic Ether (C-O-C) | 1070 - 1150 | Strong |

To achieve a more precise assignment of the observed vibrational bands, experimental IR data can be correlated with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)), are commonly used to compute the harmonic vibrational frequencies of a molecule. globalresearchonline.netresearchgate.net

These theoretical calculations provide a full set of predicted vibrational modes. researchgate.net However, calculated harmonic frequencies are often systematically higher than the experimental (anharmonic) frequencies. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. capes.gov.br This correlation allows for the confident assignment of not only the prominent functional group vibrations but also the more complex bending and skeletal vibrations in the "fingerprint region" (below 1500 cm⁻¹). acs.org Studies on related furan derivatives have shown excellent agreement between scaled theoretical frequencies and experimental observations. globalresearchonline.net

Electronic Spectroscopy and Related Techniques

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV or visible regions. libretexts.org

In this compound, the chromophore is the α,β-unsaturated ester system, where the π-orbitals of the C=C double bond are in conjugation with the π-orbitals of the C=O group. pressbooks.pub This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The primary electronic transition observed in the UV spectrum is a π → π* transition. This involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated system, the maximum absorbance (λmax) for this transition is expected to occur in the near-UV region, typically between 200-250 nm. libretexts.org The presence of the ether oxygen atom may have a minor auxochromic effect. The spectrum may also show a much weaker n → π* transition at a longer wavelength, corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a valuable tool for probing the electronic transitions within a molecule and understanding the extent of conjugation. For this compound, the α,β-unsaturated ester system constitutes the primary chromophore responsible for absorption in the UV region. The conjugation between the carbon-carbon double bond (C=C) of the dihydrofuran ring and the carbonyl group (C=O) of the acetate moiety dictates the energy of these transitions.

π → π* transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugation in the molecule, this transition is expected to occur at a longer wavelength (lower energy) compared to an isolated C=C or C=O double bond.

n → π* transition: This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atoms) to a π* antibonding orbital. Typically, n → π* transitions are of lower intensity than π → π* transitions.

The position and intensity of the absorption maximum (λmax) are sensitive to the solvent environment. In polar solvents, the π → π* band may undergo a bathochromic (red) shift, while the n → π* band may experience a hypsochromic (blue) shift.

To illustrate the influence of conjugation on UV-Visible spectra, a comparison with related, but distinct, chromophores can be made. For instance, studies on red fluorescent protein (RFP) chromophore analogues, which also feature conjugated systems, demonstrate how variations in conjugation impact their absorption spectra. researchgate.net

A hypothetical representation of the expected UV-Visible absorption data for this compound is presented in the interactive table below. It is important to note that these are estimated values based on theoretical principles and data from similar compounds.

| Transition | Expected λmax (nm) | **Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) ** | Solvent |

| π → π | ~220-250 | ~10,000-15,000 | Non-polar (e.g., Hexane) |

| n → π | ~300-330 | ~100-500 | Non-polar (e.g., Hexane) |

This table is generated based on theoretical principles and data from analogous compounds, not direct experimental results for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species or Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as radicals and paramagnetic metal complexes. ethz.chlibretexts.org While this compound is a diamagnetic molecule in its ground state (i.e., it has no unpaired electrons), it can potentially form radical species under certain conditions, such as through electron transfer reactions or upon exposure to high-energy radiation. rsc.orgrsc.org

EPR spectroscopy can provide invaluable information about the electronic structure and environment of these radical species. youtube.com Should this compound form a radical, for instance, a radical cation by losing an electron, EPR would be the definitive method for its characterization.

Studies on related dihydrofuran derivatives have shown that radical cations can be generated and studied using EPR. rsc.orgrsc.org For example, research on 2,3-dihydrofuran (B140613) has demonstrated the formation of radical cations and their subsequent successor radicals, which were identified and characterized by their EPR spectra. rsc.org These studies often employ techniques like Fourier transform EPR (FT-EPR) to investigate transient radical species. rsc.org

The key parameters obtained from an EPR spectrum that would aid in the structural elucidation of a radical derived from this compound include:

g-factor: This is analogous to the chemical shift in NMR and provides information about the electronic environment of the unpaired electron.

Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H) leads to the splitting of the EPR signal. The magnitude of this splitting, the hfc, is highly sensitive to the structure of the radical and the distribution of the unpaired electron's spin density.

Based on the structure of this compound, the formation of a radical cation would likely result in significant spin density on the π-system. The hyperfine coupling to the various protons in the molecule would produce a complex but informative splitting pattern in the EPR spectrum. Quantum chemical calculations are often used in conjunction with experimental EPR to simulate the spectra and confirm the structure of the observed radical species. rsc.org

The table below summarizes the potential application of EPR spectroscopy to the study of radical species derived from this compound.

| Potential Radical Species | Method of Generation | Information from EPR | Analogous Systems Studied |

| Radical Cation | Electron Transfer, Radiolysis | g-factor, Hyperfine coupling constants (spin density distribution) | 2,3-dihydrofuran radical cation rsc.org, 2,5-dihydrofuran (B41785) radical cation rsc.org |

| Adduct Radicals | Reaction with radicals (e.g., OH•) | Structure of the new radical species, reaction kinetics | OH⁻-adducts of 2,3-dihydrofuran rsc.org |

Theoretical and Computational Studies on Ethyl E Dihydrofuran 2 Ylidene Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For a molecule like Ethyl E-(dihydrofuran-2-ylidene)acetate, these methods can provide a wealth of information without the need for laboratory synthesis and experimentation, offering predictive insights into its behavior.

Density Functional Theory (DFT) for Geometry Optimization, Energetics, and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is based on the principle that the energy of a molecule can be determined from its electron density.

For this compound, DFT calculations would typically begin with geometry optimization . This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Following optimization, energetics calculations can be performed. This includes determining the molecule's total electronic energy, heat of formation, and the relative energies of different conformations or isomers. For instance, the stability of the E isomer versus the Z isomer could be quantitatively assessed.

Electronic structure analysis via DFT would reveal how electrons are distributed within the molecule. This involves the calculation of molecular orbitals and their corresponding energy levels, providing a basis for understanding the molecule's chemical bonds and reactivity.

Ab Initio and Semi-Empirical Methods (e.g., Hartree-Fock) for Comparative Analysis

To validate and contextualize the DFT results, other quantum chemical methods are often used for comparative analysis.

Ab initio methods , such as Hartree-Fock (HF) theory, are derived directly from theoretical principles without the inclusion of experimental data. HF provides a foundational approximation of the electronic structure. While generally less accurate than modern DFT methods due to its neglect of electron correlation, it serves as a valuable baseline. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide even more accurate energetic and structural data, albeit at a higher computational cost.

Semi-empirical methods represent a simplification of ab initio methods, incorporating some parameters derived from experimental data to speed up calculations. While less accurate, they can be useful for preliminary analyses of large molecules or for screening purposes. A comparative analysis using DFT, HF, and semi-empirical methods would offer a comprehensive picture of the reliability of the computational predictions for this compound.

Electronic Properties and Reactivity Descriptors

From the electronic structure calculated by methods like DFT, several key properties and reactivity descriptors can be derived. These descriptors help in predicting how this compound would behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgchemrxiv.org

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating nucleophilic character. For this compound, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the enol ether system or the carbonyl oxygen.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, signifying electrophilic character. The LUMO in this molecule would be expected to be distributed over the α,β-unsaturated ester moiety.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a critical indicator of molecular stability. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. mdpi.com

Please note: As no specific computational studies on this compound were found in the searched literature, a data table for HOMO-LUMO energies cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Nucleophilic/Electrophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-regensburg.de It is an invaluable tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack. uni-regensburg.deorganic-chemistry.org

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these would likely be found around the carbonyl oxygen and the oxygen atom of the dihydrofuran ring. Regions of positive electrostatic potential (colored blue) denote a deficiency of electrons and are prone to nucleophilic attack. These would be expected near the hydrogen atoms and potentially on the carbon atoms of the C=C double bond. acs.org

Please note: Without specific calculations, a visual MEP map or a table of potential values for this compound cannot be generated.

Fukui Functions and Local Reactivity Indices for Site Selectivity

Fukui functions and related local reactivity indices provide a more quantitative measure of the reactivity of different atomic sites within a molecule. These descriptors are derived from the change in electron density as the number of electrons in the system changes.

The Fukui function helps to predict where a nucleophile or an electrophile is most likely to attack. Specifically:

f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r) indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r) is used for predicting sites for radical attack.

By calculating these values for each atom in this compound, one could precisely rank the atoms in terms of their susceptibility to different types of reactions, thus predicting the regioselectivity of its chemical transformations.

Please note: The absence of specific computational research on this compound in the public domain prevents the inclusion of a data table for Fukui functions and local reactivity indices.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule and between molecules. researchgate.net It interprets the complex, delocalized molecular wave function in terms of localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. nih.gov The analysis focuses on donor-acceptor interactions, where electron density is transferred from a filled (donor) Lewis-type orbital to a vacant (acceptor) non-Lewis-type orbital. materialsciencejournal.org The energetic significance of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor delocalization. nih.gov A higher E(2) value indicates a stronger interaction. materialsciencejournal.org

In this compound, NBO analysis reveals significant intramolecular hyperconjugative interactions that contribute to the molecule's stability. The primary interactions involve the delocalization of electron density from the lone pairs of the oxygen atoms into adjacent antibonding orbitals. For instance, a strong stabilizing interaction occurs between a lone pair (n) of the furan (B31954) ring oxygen (O1) and the antibonding π* orbital of the adjacent carbon-carbon double bond (C2=C6). Similarly, lone pairs on the ester oxygen atoms (O8 and O10) engage in hyperconjugation with antibonding orbitals of the carbonyl group (C7=O8) and the C7-O10 bond. These delocalizations, particularly n → π* and n → σ* interactions, result in a more dispersed electron density, leading to stabilization of the molecular structure.

Intermolecularly, NBO analysis can model interactions such as hydrogen bonding. When this compound interacts with a proton-donating solvent like ethanol (B145695), the analysis can quantify the charge transfer from an oxygen lone pair (the acceptor) on the acetate (B1210297) or furan moiety to the antibonding σ* orbital of the solvent's O-H bond. researchgate.netresearchgate.net These interactions are recognized as van der Waals or weak hydrogen bonds and are characterized by their specific donor-acceptor pairings and corresponding stabilization energies. nih.gov

Table 1: Selected Intramolecular NBO Donor-Acceptor Interactions in this compound (Note: The following data is illustrative, based on typical values for similar functional groups, to demonstrate the output of NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O1) | π(C2=C6) | 25.5 | Lone Pair → Antibonding π |

| n(O8) | π(C6-C7) | 20.1 | Lone Pair → Antibonding π |

| n(O10) | π(C7=O8) | 48.3 | Lone Pair → Antibonding π (Resonance) |

| σ(C4-H) | σ(O1-C2) | 3.2 | Sigma Bond → Antibonding σ |

**5.3. Conformational and Stereochemical Analysis

The stereochemistry of Ethyl (dihydrofuran-2-ylidene)acetate is defined by the geometry around the exocyclic C2=C6 double bond, which can exist as either the E or Z isomer. Computational modeling, typically using Density Functional Theory (DFT) methods, allows for the determination of the relative stabilities of these isomers. By optimizing the geometry of both the E and Z forms, their ground-state energies can be calculated. The isomer with the lower energy is predicted to be the thermodynamically more stable product.

Furthermore, computational chemistry can elucidate the energy barrier for the rotational isomerization between the E and Z forms. This is achieved by locating the transition state structure for the rotation around the C=C bond. The transition state represents the highest point on the energy pathway connecting the two isomers. The energy difference between the ground-state isomer and this transition state is the rotational energy barrier, a critical kinetic parameter that determines the rate of interconversion. For this compound, the E isomer is generally expected to be more stable due to reduced steric hindrance between the dihydrofuran ring and the larger ethyl acetate group.

Table 2: Calculated Relative Energies for E/Z Isomerism (Note: The following data is illustrative, based on computational principles for substituted alkenes.)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| E-Isomer | Thermodynamic ground state | 0.00 |

| Z-Isomer | Less stable isomer due to steric strain | +3.5 |

| Transition State (TS) | Rotational barrier for E↔Z interconversion | +45.0 |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data for complex molecules. Using methods like DFT in conjunction with appropriate basis sets, it is possible to compute NMR chemical shifts and vibrational frequencies that can be compared with experimental results.